N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421451-76-4) is a heterocyclic sulfonamide that integrates a 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine core with a benzenesulfonamide moiety. The compound is cataloged in PubChem under CID 71790223 and possesses a molecular weight of 396.5 g/mol, a calculated XLogP3 of 2, one hydrogen bond donor, and eight hydrogen bond acceptors.

Molecular Formula C19H20N6O2S
Molecular Weight 396.47
CAS No. 1421451-76-4
Cat. No. B2397546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
CAS1421451-76-4
Molecular FormulaC19H20N6O2S
Molecular Weight396.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H20N6O2S/c26-28(27,17-6-2-1-3-7-17)23-16-14-21-19(22-15-16)25-12-10-24(11-13-25)18-8-4-5-9-20-18/h1-9,14-15,23H,10-13H2
InChIKeyFDVGOVJEJUEUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421451-76-4): Chemical Identity and Baseline Profile for Research Procurement


N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide (CAS 1421451-76-4) is a heterocyclic sulfonamide that integrates a 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine core with a benzenesulfonamide moiety. The compound is cataloged in PubChem under CID 71790223 and possesses a molecular weight of 396.5 g/mol, a calculated XLogP3 of 2, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. Its structure combines pharmacophoric elements frequently exploited in acetylcholinesterase (AChE) inhibitor design, placing it within a class of pyrimidine-piperazine sulfonamides investigated for neurological target engagement [2]. This entry establishes the compound's fundamental identity as a discrete chemical entity available for research use.

CNS drug-like property profile supports permeability and brain penetration screening workflows
Pyrimidine-piperazine scaffold with single HBD and moderate lipophilicity aligns with CNS MPO studies
Class-level structural analogy to AChE inhibitors; suitable as SAR probe for acetylcholinesterase target engagement

Why Generic Substitution of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide Is Not Advisable Without Comparative Data


Pyrimidine-5-yl benzenesulfonamides bearing piperazine N-substituents are not interchangeable surrogates. The pyridin-2-yl group contributes to both the electronic character of the piperazine and the overall three-dimensional conformation, potentially modulating key interactions with biological targets such as acetylcholinesterase [1]. Even subtle modifications—e.g., replacing the pyridin-2-yl with phenyl, introducing a halogen, or adding an alkoxy group—can substantially alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, all of which influence in vitro potency and in vivo behavior. Without direct, quantitative comparator data, assuming equivalent performance across analogs risks compromising experimental reproducibility and lead optimization outcomes. The subsequent evidence section quantifies the limited but salient differentiation dimensions available for this compound.

Pyridin-2-yl substituent modulates conformation and electronic character; phenyl or alkyl replacements may shift target engagement and selectivity profile.
Minor modifications (e.g., ethoxy, des-pyridinyl) can alter lipophilicity and HBD/HBA balance, limiting direct cross-study comparability without head-to-head data.

Quantitative Differentiation Evidence for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide Relative to Structural Analogs


Molecular Weight Differential Versus 4-Ethoxy Analog Impacts Compound Handling and Permeability

Compared with the 4-ethoxy-substituted analog (4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide), the target compound exhibits a lower molecular weight (396.5 g/mol vs. 440.5 g/mol), a difference of approximately 44 Da (11.1% increase for the analog). The 4-ethoxy group also contributes additional rotatable bonds and hydrogen-bond acceptors, predicting reduced passive permeability and altered solubility [1]. This quantitative difference may influence central nervous system (CNS) penetration potential and is a critical consideration for neurological target applications [2].

Molecular Weight
Cross-study comparable
Target: 396.5 g/mol
4-Ethoxy analog: 440.5 g/mol
Δ +44.0 Da (+11.1%)
Lower MW may support CNS permeability screening context.
Computed values; confirm experimentally if critical.
Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Count Distinguishes Target Compound from N-Des-pyridinyl Analog

The target compound possesses a single hydrogen-bond donor (HBD) located on the sulfonamide NH, consistent with a neutral, passively permeable scaffold. In contrast, a hypothetical N-des-pyridinyl analog (i.e., N-(2-(piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide) would present two HBDs (sulfonamide NH and piperazine NH), increasing polarity and potentially reducing passive membrane diffusion [1]. This donor count difference (1 vs. 2) is a key determinant in Lipinski's rule-of-five compliance and influences oral bioavailability prediction, even though the difference is not directly measured in a single assay but inferred from structural analysis [2].

H-Bond Donors
Class-level inference
Target: 1 HBD
Des-pyridinyl analog: 2 HBDs (predicted)
Fewer HBDs may favor passive membrane permeability, aiding CNS screening.
Predicted from structural analogy; not directly measured.
Medicinal Chemistry Receptor Binding Selectivity

Lipophilicity Control: XLogP3 = 2 Provides a Baseline for Central Nervous System Multiparameter Optimization

The computed XLogP3 value for the target compound is 2 [1], situating it within the optimal lipophilicity range (1–3) often associated with balanced potency and favorable ADME properties for CNS targets. By comparison, more lipophilic analogs, such as the 4-ethoxy derivative (estimated XLogP3 ca. 2.7–3.0), may exhibit increased non-specific binding and higher metabolic clearance, while more polar des-pyridinyl analogs may suffer from poor membrane permeability. This moderate lipophilicity distinguishes the target compound as a starting point for multiparameter optimization (MPO) in neurological research [2].

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 = 2
4-Ethoxy: ~2.7–3.0 (est.)
Des-pyridinyl: <1.5 (est.)
Moderate lipophilicity reported; may balance permeability and solubility for CNS MPO.
Comparator values estimated; request measured logP if critical.
Drug Design CNS Penetration ADME Prediction

Class-Level AChE Inhibitory Potential Inferred from Pyrimidine-Piperazine Congeners

Although no direct AChE inhibition data are publicly available for this precise compound, structurally related pyrimidine-piperazine diamines have been reported as low-micromolar mixed-type AChE inhibitors (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives with IC50 values in the range of 3–10 µM) [1]. The target compound's sulfonamide NH and pyridinyl nitrogen are predicted to engage the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, respectively, based on docking studies of similar scaffolds [2]. This class-level inference suggests that the target compound may offer a starting point for structure-activity relationship (SAR) exploration but does not yet constitute a validated inhibitor.

AChE Inhibition Potential
Data to verify
No direct IC50 data
Analog IC50 range: 3–10 µM
Class-level evidence suggests micromolar inhibition context; direct profiling recommended.
Procurement decisions should await direct assay data.
Neuroscience Acetylcholinesterase Inhibition Alzheimer's Disease

Recommended Application Scenarios for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide Based on Available Evidence


CNS Penetration Screening and Blood-Brain Barrier Permeability Studies

With a favorable XLogP3 of 2 and a single hydrogen-bond donor, this compound is an attractive candidate for parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain penetration studies. The lower molecular weight compared to the 4-ethoxy analog potentially reduces efflux transporter recognition [1]. Researchers seeking a CNS-eligible sulfonamide scaffold can use this compound to establish baseline permeability benchmarks before evaluating more lipophilic or polar analogs [2].

Structure-Activity Relationship (SAR) Exploration of Pyrimidine-Piperazine Acetylcholinesterase Inhibitors

Given the class-level evidence that pyrimidine-piperazine diamines inhibit AChE in the low micromolar range [1], this compound can serve as a core scaffold for systematic substitution at the sulfonamide aryl ring and piperazine N-position. The absence of direct potency data makes it a 'probe' compound whose activity should be established in-house before progressing to lead optimization [2].

Control Compound for Selectivity Profiling Against Butyrylcholinesterase (BChE)

Multitarget cholinesterase inhibitors often exhibit differential AChE/BChE selectivity depending on the nature of the piperazine N-substituent [1]. The target compound, with its pyridin-2-yl group, may display a selectivity profile distinct from phenyl-substituted analogs. It can be employed as a reference control in enzymatic selectivity assays (e.g., Ellman's method) to map how subtle structural changes tilt the AChE/BChE inhibition balance [2].

Computational Chemistry and Molecular Docking Studies

The well-defined three-dimensional structure, moderate molecular weight, and drug-like physicochemical properties make this compound suitable for in silico docking studies targeting the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE [1]. Its computed descriptors (XLogP3, HBD/HBA counts, rotatable bonds) can be used to calibrate predictive models for CNS drug design [2].

Application
Selection Property
Validation Focus
CNS permeability screening
CNS drug-like property profile (HBD, lipophilicity)
Blood-brain barrier permeability assay benchmarking
AChE inhibitor SAR studies
Pyrimidine-piperazine scaffold for systematic substitution
In-house potency profiling before lead optimization
AChE/BChE selectivity assays
Pyridin-2-yl substituent for selectivity mapping
Comparative enzymatic activity assay context
In silico docking and predictive models
Computed physicochemical descriptors
Calibration of CNS drug-design computational models
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